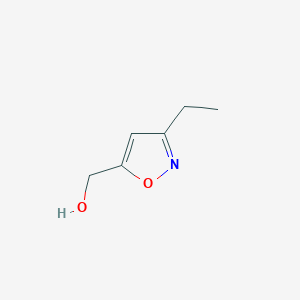

(3-Ethyl-1,2-oxazol-5-yl)methanol

Descripción

Overview of Current Research Trajectories for (3-Ethyl-1,2-oxazol-5-yl)methanol and Related Analogues

Current research involving this compound and its analogues primarily revolves around their synthesis and potential use as building blocks for more complex molecules with desired biological activities. The research trajectory is heavily influenced by the broader goals of medicinal chemistry to discover novel therapeutic agents. researchgate.netbiolmolchem.com

Research efforts can be summarized as follows:

Synthesis of Novel Building Blocks: A key area of research is the development of synthetic routes to produce functionalized 1,2-oxazole derivatives. For instance, studies have detailed the synthesis of related compounds like (3-para-tolyl-isoxazol-5-yl)methanol through the cyclization of oximes. biolmolchem.combiolmolchem.com This highlights a general interest in preparing isoxazole-5-yl-methanol scaffolds.

Exploration of Structure-Activity Relationships: By synthesizing a variety of analogues with different substituents on the oxazole (B20620) ring, researchers can explore how these structural modifications influence biological activity. This is a fundamental aspect of drug design and optimization. tandfonline.com Analogues such as (3-benzyl-1,2-oxazol-5-yl)methanol (B2936726) and [3-(2-Methylpropyl)-1,2-oxazol-5-yl]methanol have been synthesized, likely as part of such exploratory studies. uni.lunih.gov

Application in Medicinal Chemistry: The ultimate goal of much of this research is the incorporation of these oxazole-based building blocks into larger molecules to create new drug candidates. The oxazole core is a well-established pharmacophore, and compounds like this compound are valuable starting materials for this purpose. researchgate.netnih.gov

The table below lists some of the analogues of this compound that have been reported in the chemical literature, underscoring the active research in this chemical space.

| Compound Name | Molecular Formula |

| (3-para-tolyl-isoxazol-5-yl)methanol | C₁₁H₁₁NO₂ |

| (3-benzyl-1,2-oxazol-5-yl)methanol | C₁₁H₁₁NO₂ |

| [3-(2-Methylpropyl)-1,2-oxazol-5-yl]methanol | C₈H₁₃NO₂ |

| (3-phenylisoxazol-5-yl)methanol | C₁₀H₉NO₂ |

Table 2: Selected Analogues of this compound. Data sourced from biolmolchem.comuni.lunih.govnih.gov.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-ethyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-5-3-6(4-8)9-7-5/h3,8H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYXPHAQNCKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512618 | |

| Record name | (3-Ethyl-1,2-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-90-6 | |

| Record name | 3-Ethyl-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethyl-1,2-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethyl 1,2 Oxazol 5 Yl Methanol and Its Derivatives

Strategic Approaches to 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole ring is a critical step in the synthesis of the target molecule. Several strategic approaches have been developed, each with its own advantages and substrate scope. These methods primarily include cycloaddition reactions, condensation and cyclization protocols, and isocyanide-based routes.

Cycloaddition Reactions in Oxazole (B20620) Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool for constructing five-membered heterocyclic rings like 1,2-oxazoles. nih.gov These reactions involve the combination of a three-atom component with a two-atom component.

A notable example is the reaction of nitrile oxides with alkynes. Nitrile oxides, often generated in situ, react with alkynes to afford 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org The regioselectivity of these reactions can be controlled by the choice of reactants and reaction conditions. For instance, the cycloaddition of nitrile oxides to allenes has also been explored, although it can sometimes lead to a mixture of regioisomers. acs.org

Recent advancements have introduced photoinduced [3+2] cycloaddition of carbenes and nitriles as a versatile method for oxazole synthesis. nih.gov This approach involves the photolysis of a diazo compound to generate a singlet carbene, which then undergoes a cycloaddition reaction with a nitrile. nih.gov This metal-free method offers a broad substrate scope and has been used to synthesize various biologically relevant molecules. nih.gov

Condensation and Cyclization Protocols

Condensation and cyclization reactions provide another major pathway to 1,2-oxazoles. These methods often involve the reaction of a hydroxylamine (B1172632) derivative with a 1,3-dicarbonyl compound or its equivalent.

One common strategy is the reaction of hydroxylamine with β-ketoesters or β-diketones. The initial condensation forms an oxime, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole (B147169) ring. Variations of this method allow for the synthesis of a wide range of substituted isoxazoles.

Microwave-assisted synthesis has emerged as an efficient technique for promoting cyclocondensation reactions. For example, the reaction of oximes with acyl chlorides under microwave irradiation can significantly accelerate the formation of oxazoles and improve yields compared to traditional thermal methods. researchgate.net

Isocyanide-Based Synthetic Routes (e.g., van Leusen-type reactions)

Isocyanide-based multicomponent reactions have become a cornerstone in heterocyclic synthesis, and the van Leusen reaction is a prominent example leading to the formation of oxazoles. wikipedia.orgmdpi.com The van Leusen oxazole synthesis typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govorganic-chemistry.org

The mechanism proceeds through the deprotonation of TosMIC, followed by its addition to the aldehyde. The resulting intermediate then undergoes cyclization to form an oxazoline, which subsequently eliminates the tosyl group to afford the 5-substituted oxazole. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its operational simplicity and the mild conditions under which it can be performed. nih.govmdpi.com

The versatility of the van Leusen reaction has been demonstrated in the synthesis of various complex molecules, including those with C2- and C3-symmetric oxazole derivatives. nih.govmdpi.com Furthermore, modifications of this reaction, such as using ionic liquids as solvents, have been developed to synthesize 4,5-disubstituted oxazoles in a one-pot manner. nih.govmdpi.com

| Reaction Type | Key Reagents | Product | Reference |

| van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base | 5-substituted oxazole | nih.govorganic-chemistry.org |

| Palladium-catalyzed three-component reaction | 5-(2-chloroquinolin-3-yl) oxazole, Isocyanides, Water | 3-(oxazol-5-yl)quinoline-2-carboxamide | nih.govfrontiersin.org |

| Base-induced coupling | Acyl chloride, Isocyanide | 2,5-disubstituted oxazoles | rsc.org |

Synthesis of the (3-Ethyl-1,2-oxazol-5-yl)methanol Scaffold

The synthesis of the specific target molecule, this compound, requires a tailored synthetic approach that incorporates the ethyl group at the 3-position and the methanol (B129727) group at the 5-position of the 1,2-oxazole ring.

Precursor Chemistry and Key Intermediates

The synthesis of this compound necessitates the careful selection and preparation of key precursors. A logical retrosynthetic analysis would disconnect the molecule at the 1,2-oxazole ring, suggesting precursors that can form this core with the desired substitution pattern.

One potential set of precursors could be derived from a condensation approach. This might involve the reaction of hydroxylamine with a β-keto ester bearing an ethyl group, such as ethyl 3-oxopentanoate. The resulting 3-ethyl-5-carboethoxy-1,2-oxazole could then be reduced to the target methanol derivative.

Alternatively, a cycloaddition strategy could be employed. For example, the reaction of propanenitrile oxide with an appropriate alkyne bearing a protected hydroxymethyl group could lead to the desired scaffold after deprotection.

The synthesis of key intermediates often involves standard organic transformations. For instance, the preparation of the necessary β-ketoester or nitrile oxide precursors would rely on well-established synthetic methods. The choice of precursors is often dictated by their commercial availability, stability, and reactivity in the subsequent ring-forming reaction.

Multi-step Synthetic Sequences for Target Compound Elaboration

The construction of this compound is typically achieved through a multi-step synthetic sequence. These sequences are designed to build the molecule in a controlled and efficient manner, often involving the formation of the heterocyclic core followed by functional group manipulations.

A plausible multi-step synthesis could commence with the van Leusen reaction. nih.gov For instance, the reaction of propionaldehyde (B47417) with TosMIC would yield 5-ethyl-1,3-oxazole. However, to obtain the desired 3-ethyl-1,2-oxazol-5-yl)methanol, a different strategy is required.

A more direct route to the 3-ethyl-1,2-oxazole (B6231226) core involves the reaction of a derivative of propanoic acid with a suitable three-carbon synthon. For example, the reaction of ethyl 2-chloro-2-hydroximinoacetate with a Grignard reagent derived from ethyl bromide could potentially form the 3-ethyl-5-carboethoxy-1,2-oxazole intermediate.

Once the 3-ethyl-5-substituted-1,2-oxazole intermediate is obtained, the final step is the reduction of the functional group at the 5-position to a hydroxymethyl group. If the substituent is an ester, a reducing agent like lithium aluminum hydride (LiAlH4) would be effective. chemicalbook.com

A representative, though not explicitly for the title compound, multi-step synthesis of a substituted oxazole is the synthesis of methyl m-nitrobenzoate, which involves nitration followed by Fischer esterification. truman.edu This highlights the common practice of sequential reactions to achieve a target molecule. truman.edu

The following table outlines a hypothetical multi-step synthesis for this compound:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Formation of β-ketoester | Diethyl oxalate, Ethyl propionate, Sodium ethoxide | Diethyl 2-propionylmalonate |

| 2 | Hydrolysis and Decarboxylation | Acid or base followed by heating | Ethyl 3-oxopentanoate |

| 3 | Isoxazole ring formation | Ethyl 3-oxopentanoate, Hydroxylamine hydrochloride, Base | 3-Ethyl-5-ethoxycarbonyl-1,2-oxazole |

| 4 | Reduction of ester | 3-Ethyl-5-ethoxycarbonyl-1,2-oxazole, LiAlH4, THF | This compound |

This sequence illustrates a logical and feasible pathway to the target compound, relying on well-established and reliable chemical transformations.

Derivatization Strategies of the Methanol Moiety at the C-5 Position

The hydroxyl group of this compound is a versatile handle for a wide array of chemical transformations. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules.

Esterification and Etherification Reactions

Esterification: The conversion of the primary alcohol in this compound to an ester is a fundamental strategy for prodrug synthesis and for modifying lipophilicity. This can be achieved through various methods, including reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions. Both chemical and enzymatic methods have been reported for the esterification of secondary metabolite compounds, which can be applied to the target molecule. medcraveonline.commedcraveonline.com Enzymatic reactions, often utilizing lipases, are gaining traction due to their high selectivity and milder reaction conditions. medcraveonline.com

For instance, the reaction of this compound with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding acetate (B1210297) ester. Alternatively, Fischer esterification with a carboxylic acid, catalyzed by a strong acid, can be employed.

Etherification: The synthesis of ethers from this compound can introduce a variety of alkyl or aryl groups, significantly impacting the compound's steric and electronic properties. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Furthermore, efficient methods for the etherification of benzylic alcohols using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695) have been developed, which could potentially be adapted for the isoxazole methanol derivative. researchgate.net

| Reaction | Reagents/Catalysts | Potential Product |

| Esterification | Acyl Chloride, Pyridine | (3-Ethyl-1,2-oxazol-5-yl)methyl acetate |

| Esterification | Carboxylic Acid, H₂SO₄ | (3-Ethyl-1,2-oxazol-5-yl)methyl ester |

| Etherification | NaH, Alkyl Halide | 5-(Alkoxymethyl)-3-ethyl-1,2-oxazole |

Oxidative and Reductive Transformations

Oxidative Transformations: The primary alcohol of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further functionalization, such as reductive amination or amide bond formation. A variety of oxidizing agents can be employed, with the choice of reagent determining the oxidation state of the product.

Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will further oxidize the alcohol to the corresponding carboxylic acid, (3-Ethyl-1,2-oxazol-5-yl)carboxylic acid.

Reductive Transformations: While the methanol moiety itself is at a low oxidation state, reductive transformations can be relevant if other functional groups are present on the molecule or are introduced. More commonly, the derivatives of the methanol group, such as esters or amides, can be reduced. For example, the reduction of an ester derivative of this compound with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would regenerate the parent alcohol.

| Transformation | Reagent | Product |

| Oxidation (to Aldehyde) | Pyridinium Chlorochromate (PCC) | 3-Ethyl-1,2-oxazole-5-carbaldehyde |

| Oxidation (to Carboxylic Acid) | Potassium Permanganate (KMnO₄) | 3-Ethyl-1,2-oxazole-5-carboxylic acid |

| Reduction (of an Ester) | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Introduction of Halogenated and Sulfonyl Moieties

Halogenation: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, to produce a more reactive intermediate. These halogenated derivatives are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. The reaction of this compound with thionyl chloride would yield 5-(chloromethyl)-3-ethyl-1,2-oxazole.

Sulfonylation: The conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, is another important strategy to create a good leaving group for subsequent substitution reactions. This is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. The resulting sulfonate esters are highly valuable intermediates in synthetic chemistry. organic-chemistry.org For example, reacting this compound with p-toluenesulfonyl chloride in pyridine would yield (3-ethyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate.

| Modification | Reagent | Product |

| Chlorination | Thionyl Chloride (SOCl₂) | 5-(Chloromethyl)-3-ethyl-1,2-oxazole |

| Bromination | Phosphorus Tribromide (PBr₃) | 5-(Bromomethyl)-3-ethyl-1,2-oxazole |

| Tosylation | p-Toluenesulfonyl Chloride | (3-Ethyl-1,2-oxazol-5-yl)methyl tosylate |

| Mesylation | Methanesulfonyl Chloride | (3-Ethyl-1,2-oxazol-5-yl)methyl mesylate |

Exploration of Sustainable and Green Synthetic Methodologies

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound and its derivatives, several sustainable approaches can be considered.

One key area of focus is the use of environmentally benign solvents and catalysts. For example, the synthesis of related isoxazole structures has been reported using agro-waste derived catalysts and greener solvents like glycerol (B35011). nih.gov Such approaches aim to replace hazardous chemicals with more sustainable alternatives.

Another green strategy is the use of solventless reaction conditions or mechanochemistry, such as grinding or ball-milling. researchgate.net These techniques can reduce waste and energy consumption. For instance, a solventless esterification of glycerol has been reported, a principle that could be applied to the derivatization of this compound. manchester.ac.uk

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce the need for purification of intermediates. The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol derivatives has been achieved through a [3+2] cyclization process, which could be optimized to align with green chemistry principles. biolmolchem.combiolmolchem.com

The exploration of biocatalysis, using enzymes to perform specific chemical transformations, also represents a significant advancement in green synthesis. medcraveonline.commedcraveonline.com As mentioned in the context of esterification, enzymes can offer high selectivity under mild conditions, reducing the environmental impact of the synthesis.

| Green Approach | Example/Concept | Potential Benefit |

| Green Catalysts | Agro-waste derived catalysts nih.gov | Reduced reliance on toxic metal catalysts. |

| Alternative Solvents | Glycerol, water | Reduced use of volatile organic compounds. |

| Mechanochemistry | Solventless grinding researchgate.net | Reduced solvent waste and energy usage. |

| One-Pot Synthesis | Multi-step reactions in a single vessel | Increased efficiency, less waste. |

| Biocatalysis | Enzymatic esterification medcraveonline.commedcraveonline.com | High selectivity, mild conditions. |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 1,2 Oxazol 5 Yl Methanol

Reactivity Profile of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement dictates its aromatic character and reactivity. While considered aromatic, its stability is lower than that of benzene. The reactivity is characterized by a susceptibility to ring-opening under certain conditions and a defined pattern of substitution reactions.

Acid-Catalyzed Ring Opening and Stability Considerations

The 1,2-oxazole ring system exhibits a degree of instability, particularly under strong acidic conditions. Oxazoles are generally weak bases, forming salts with strong acids. pharmaguideline.com However, treatment with concentrated acids can lead to decomposition and cleavage of the heterocyclic ring. pharmaguideline.comslideshare.net The protonation typically occurs at the nitrogen atom, which can initiate a cascade of reactions leading to ring opening. pharmaguideline.com The stability of the ring is a critical factor in planning synthetic transformations, requiring careful selection of reaction conditions to avoid unintended degradation of the core structure. For instance, the synthesis of various 1,2-oxazole derivatives often relies on cyclization reactions under specific pH conditions to ensure the integrity of the newly formed ring. nih.gov

Nucleophilic and Electrophilic Pathways

The electronic nature of the 1,2-oxazole ring governs its interactions with both nucleophiles and electrophiles.

Nucleophilic Pathways: Direct nucleophilic substitution on an unsubstituted oxazole (B20620) ring is generally difficult to achieve. pharmaguideline.com More commonly, nucleophilic attack leads to ring cleavage rather than substitution. pharmaguideline.com This is because the attack disrupts the aromaticity and can lead to the formation of more stable open-chain intermediates. pharmaguideline.com For example, the reaction of certain oxazoles with nucleophiles like ammonia (B1221849) can result in ring transformation to yield other heterocyclic systems, such as imidazoles. pharmaguideline.com The position most susceptible to nucleophilic attack is typically the C-5 position in the 1,2-oxazole system.

Electrophilic Pathways: Electrophilic aromatic substitution is a more common reaction pathway for oxazoles, although it often requires the presence of activating, electron-donating groups on the ring. pharmaguideline.comtandfonline.com In the case of (3-Ethyl-1,2-oxazol-5-yl)methanol, both the ethyl group at C-3 and the hydroxymethyl group at C-5 are electron-donating, which should activate the ring towards electrophilic attack. The preferred site of electrophilic substitution on the 1,2-oxazole ring is the C-4 position. The presence of substituents at C-3 and C-5 directs incoming electrophiles to this position. For example, bromination of substituted oxazoles often occurs at the available ring carbon. slideshare.net The synthesis of highly substituted isoxazoles can be achieved through the electrophilic cyclization of precursors, highlighting the ring's ability to react with electrophiles under controlled conditions. nih.gov

Table 1: Summary of 1,2-Oxazole Ring Reactivity

| Reaction Type | Reagents/Conditions | Typical Outcome | Reference(s) |

| Acid-Catalyzed Reaction | Concentrated Acids (e.g., HCl) | Ring Cleavage/Decomposition | pharmaguideline.comslideshare.net |

| Nucleophilic Attack | Strong Nucleophiles (e.g., NH₃) | Ring Cleavage or Transformation | pharmaguideline.com |

| Electrophilic Substitution | Electrophiles (e.g., Br₂) with Activating Groups | Substitution at C-4 Position | slideshare.nettandfonline.comnih.gov |

Transformations Involving the Ethyl Group at C-3

Specific literature detailing the reactivity of the ethyl group at the C-3 position of this compound is limited. However, based on general principles of organic chemistry, several transformations can be postulated. The ethyl group's aliphatic C-H bonds are generally less reactive than the positions on the heterocyclic ring or the hydroxyl group.

Potential reactions could include:

Free-radical halogenation: Under UV light or with radical initiators, the benzylic-like position of the ethyl group (the CH₂ group) could undergo halogenation.

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group. Depending on the reaction conditions, this could lead to an acetyl group or, with more vigorous oxidation, a carboxylic acid group, though this might also affect other parts of the molecule.

These potential transformations remain speculative without direct experimental evidence for this specific compound.

Reactions of the Hydroxyl Group in this compound

The primary alcohol functionality of the hydroxymethyl group at the C-5 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Carbon-Oxygen Bond Forming Reactions

The hydroxyl group readily participates in reactions that form new carbon-oxygen bonds, such as etherification and esterification.

Ether Synthesis: The formation of ethers from the hydroxymethyl group can be achieved under various conditions. A particularly effective method is the Mitsunobu reaction , which allows for the intermolecular dehydration between the alcohol and an acidic component in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph₃P). This reaction is known for its mild conditions and is widely used in the synthesis of alkyl aryl ethers.

Ester Synthesis: Standard esterification procedures, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, can convert the hydroxyl group into an ester.

Selective Functionalization and Ligand Exchange

The hydroxyl group is an excellent handle for selective functionalization, often by first converting it into a better leaving group.

Conversion to Halides: The hydroxyl group can be transformed into a halogen. For instance, reaction with thionyl chloride (SOCl₂) can convert the this compound into the corresponding 5-(chloromethyl)-3-ethyl-1,2-oxazole. researchgate.net

Nucleophilic Substitution: Once converted to a halide (e.g., a chloromethyl derivative), the C-5 side chain becomes highly susceptible to nucleophilic substitution. This allows for the "exchange" of the original hydroxyl functionality for a wide array of other groups by reacting the halide with various O- and N-nucleophiles. researchgate.net For example, the chloromethyl derivative can react with amines like benzylamine (B48309) or morpholine (B109124) to form the corresponding amino-methyl compounds. researchgate.net This two-step sequence (activation of the hydroxyl group followed by substitution) is a powerful strategy for elaborating the structure of the molecule. nih.gov

Table 2: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type | Reference(s) |

| Etherification (Mitsunobu) | R-OH, DEAD, Ph₃P | 5-(Alkoxymethyl)-3-ethyl-1,2-oxazole | |

| Halogenation | Thionyl Chloride (SOCl₂) | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | researchgate.net |

| Nucleophilic Substitution (from Halide) | Amines (e.g., Morpholine) | 5-(Aminomethyl)-3-ethyl-1,2-oxazole | researchgate.net |

| Nucleophilic Substitution (from Halide) | Alkoxides/Phenoxides | 5-(Alkoxymethyl/Phenoxymethyl)-3-ethyl-1,2-oxazole | researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of (3-Ethyl-1,2-oxazol-5-yl)methanol, offering unambiguous evidence for its molecular framework through one- and two-dimensional experiments.

1H NMR and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the foundational data for the structural assignment of this compound. The chemical shifts observed in the ¹H NMR spectrum correspond to the different types of protons present in the molecule, including those of the ethyl group, the hydroxymethyl group, and the isoxazole (B147169) ring. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Detailed analysis of related isoxazole structures provides expected shift ranges. For instance, in similar isoxazole derivatives, the methylene (B1212753) protons of a hydroxymethyl group typically appear as a singlet, while the ethyl group protons exhibit a characteristic triplet and quartet pattern due to spin-spin coupling. nih.govbiolmolchem.com The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the hydroxyl group.

Interactive Data Table: Representative NMR Data for Isoxazole Derivatives

| Compound Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| Ethyl-CH₃ | ~1.3 | ~12-14 | Triplet |

| Ethyl-CH₂ | ~2.8 | ~20-22 | Quartet |

| Isoxazole-CH | ~6.4 | ~100-102 | Singlet |

| CH₂OH | ~4.7 | ~55-57 | Singlet |

| OH | Variable | - | Singlet |

Note: The exact chemical shifts for this compound may vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignment, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish the connectivity between adjacent protons, for example, by showing a cross-peak between the methyl and methylene protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals of the ethyl and hydroxymethyl groups to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

The most prominent and characteristic absorption is a broad band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. biolmolchem.com The broadness of this peak is due to hydrogen bonding. Other key absorptions include:

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds in the ethyl group. libretexts.orglibretexts.org

C=N stretching: The stretching vibration of the C=N bond within the isoxazole ring is expected to appear in the region of 1600-1650 cm⁻¹. biolmolchem.com

N-O stretching: The N-O stretching vibration of the isoxazole ring typically gives rise to an absorption band in the 835-635 cm⁻¹ region. biolmolchem.com

C-O stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol is expected in the 1050-1260 cm⁻¹ range. vscht.cz

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3500 (broad) |

| C-H (Alkane) | 2850-3000 |

| C=N (Isoxazole) | 1600-1650 |

| C-O (Alcohol) | 1050-1260 |

| N-O (Isoxazole) | 835-635 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the compound. uchicago.eduresearchgate.net This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₆H₈N₂O₂. The experimentally determined mass will be in very close agreement with the calculated exact mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, or as an adduct with other ions present in the solvent, such as [M+Na]⁺. uni.lu The mass-to-charge ratio (m/z) of these ions allows for the confirmation of the molecular weight. Further fragmentation of the parent ion can be induced to provide structural information. For example, the loss of a water molecule (H₂O) from the protonated molecule is a common fragmentation pathway for alcohols.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the constitution and stereochemistry of a molecule.

Although a specific crystal structure for this compound is not publicly available in the crystallographic databases, studies on analogous isoxazole derivatives provide significant insight into the structural features that could be anticipated. For instance, the analysis of various substituted isoxazoles reveals that the five-membered isoxazole ring is typically planar. nih.govnih.gov The bond lengths and angles within the ring are influenced by the nature and position of its substituents.

In a hypothetical crystal structure of this compound, key parameters would include the planarity of the isoxazole ring, the torsion angles describing the orientation of the ethyl and methanol (B129727) groups relative to the ring, and the network of intermolecular interactions. It is highly probable that the hydroxyl group of the methanol substituent would participate in hydrogen bonding, forming chains or more complex networks that stabilize the crystal lattice. nih.gov These interactions are fundamental to the solid-state properties of the compound.

The general process for X-ray crystal structure determination involves:

Crystal Growth: Obtaining a high-quality single crystal of the compound, often through slow evaporation of a suitable solvent.

Data Collection: Mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. mdpi.com

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and refined to best fit the experimental data. mdpi.comnih.gov

For example, the structural analysis of three isoxazole-containing Schiff bases confirmed their structures existed in the enol form and featured strong intramolecular hydrogen bonds. nih.gov Similarly, a detailed crystallographic study of novel isoxazole derivatives provided crucial insights into their solid-state structural features. nih.gov These examples underscore the power of X-ray crystallography in providing definitive structural proof for complex heterocyclic molecules.

Table 1: Representative Crystallographic Data for Analogous Heterocyclic Systems

| Parameter | Example 1: Isoxazole Derivative nih.gov | Example 2: Triazole Derivative mdpi.com |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 10.998(3) | 5.9308(2) |

| b (Å) | 5.8640(14) | 10.9695(3) |

| c (Å) | 13.015(3) | 14.7966(4) |

| α (°) ** | 90 | 100.5010(10) |

| β (°) | 97.43(2) | 98.6180(10) |

| γ (°) | 90 | 103.8180(10) |

| V (ų) ** | 832.2(3) | 900.07(5) |

| Z | 4 | 4 |

This table presents data from published crystal structures of related heterocyclic compounds to illustrate typical crystallographic parameters. The data is not for this compound itself.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for both the assessment of product purity and the purification of compounds from reaction mixtures and by-products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed.

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of a synthesized compound like this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.com For nitrogen-containing heterocyclic compounds, the retention behavior is influenced by factors such as molecular size, the number of nitrogen atoms, and the presence of polar functional groups. oup.comresearchgate.net

A typical RP-HPLC method for analyzing this compound would involve:

Column: A C18-bonded silica (B1680970) column (e.g., 150 mm x 4.6 mm, 4-5 µm particle size). nih.gov

Mobile Phase: A gradient or isocratic elution using a mixture of water (often containing a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol. researchgate.netnih.gov

Detection: UV detection at a wavelength where the isoxazole chromophore absorbs, likely in the range of 210-250 nm. researchgate.net

Flow Rate: A standard flow rate of approximately 1.0 mL/min. nih.gov

The purity of the sample is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times. Method validation according to ICH guidelines, including assessments of linearity, precision, accuracy, and robustness, is essential for quality control purposes. researchgate.netiaea.org

Table 2: Typical RP-HPLC Parameters for Analysis of Heterocyclic Compounds

| Parameter | Typical Setting | Purpose |

| Stationary Phase | Octadecyl Silane (C18) | Provides a nonpolar surface for separation based on hydrophobicity. tandfonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elutes compounds from the column; the ratio is adjusted to control retention. tandfonline.comoup.com |

| Modifier | Formic Acid or TFA (0.05-0.1%) | Improves peak shape and resolution by suppressing ionization of acidic/basic sites. researchgate.netnih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the analysis and can affect separation efficiency. |

| Detector | UV-Diode Array (DAD) | Monitors the absorbance of the eluting compounds to generate a chromatogram. tandfonline.com |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can influence retention times. |

This table outlines common starting conditions for developing an HPLC method for compounds similar in polarity to this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the appropriate solvent system for a larger-scale column chromatography separation. nih.govwisc.edu

For a polar compound like this compound, a normal-phase TLC plate, which has a polar stationary phase (typically silica gel), would be used. wisc.edu The mobile phase, or eluent, is a less polar solvent or a mixture of solvents. The separation is based on the principle of adsorption; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). wisc.edu

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net

An appropriate solvent system for this compound on a silica gel TLC plate would likely be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. rochester.eduresearchgate.net By testing different ratios, an optimal system can be found that gives an Rf value for the desired compound in the range of 0.3-0.5, which is ideal for good separation.

Visualization of the spots on the TLC plate can be achieved using a UV lamp (if the compound is UV-active) or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or iodine) that reacts with the compound to produce a colored spot. nih.gov

Table 3: Common TLC Solvent Systems for Polar Heterocycles

| Solvent System (v/v) | Polarity | Typical Application |

| 100% Hexane | Nonpolar | Elution of very nonpolar compounds. rochester.edu |

| 20% Ethyl Acetate / 80% Hexane | Low Polarity | Separation of nonpolar to moderately nonpolar compounds. |

| 50% Ethyl Acetate / 50% Hexane | Medium Polarity | General purpose system for a wide range of compounds. |

| 100% Ethyl Acetate | Polar | Elution of polar compounds. rochester.edu |

| 5% Methanol / 95% Dichloromethane | High Polarity | Separation of very polar compounds. rochester.eduresearchgate.net |

This table provides examples of solvent systems with increasing polarity used in TLC on silica gel to separate organic compounds. The optimal system for this compound would be determined experimentally.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This is achieved through the complete combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. researchgate.net

The experimental percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula and serves as a crucial indicator of sample purity. researchgate.net Modern automated CHNS analyzers are capable of providing rapid and accurate results for a wide variety of organic and organometallic compounds, including complex heterocyclic structures. researchgate.net

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₆H₉NO₂.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 56.68% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.14% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 11.02% |

| Oxygen | O | 15.999 | 2 | 31.998 | 25.16% |

| Total | C₆H₉NO₂ | 127.143 | 100.00% |

This table shows the calculated elemental composition based on the molecular formula of this compound. Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the empirical formula.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules by focusing on the electron density. researchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like (3-Ethyl-1,2-oxazol-5-yl)methanol, DFT calculations would be employed to optimize its three-dimensional geometry, predict its vibrational frequencies (infrared spectrum), and determine various electronic properties.

In typical studies on related heterocyclic compounds, calculations are often performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p). researchgate.net The results of such calculations provide optimized bond lengths and angles. While specific experimental data for this compound is not available in the cited literature, DFT provides theoretical values that can reliably predict the molecular structure. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Heterocyclic System This table is illustrative, showing typical data obtained from DFT calculations as seen in studies of similar molecules. Specific values for this compound are not present in the provided search results.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -477.5 |

| Dipole Moment (Debye) | 3.2 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and easily polarizable. FMO analysis for this compound would map the electron density of these frontier orbitals, identifying the most probable sites for electrophilic and nucleophilic attack. For instance, the analysis might show the HOMO density concentrated on the oxygen and nitrogen atoms of the isoxazole (B147169) ring, suggesting these are likely sites for protonation. youtube.com

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.govsemanticscholar.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

For isoxazole-containing compounds, molecular docking has been successfully used to explore their interactions with various enzymes. For example, studies on isoxazole-carboxamide derivatives have investigated their binding to cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov In such a study, this compound would be docked into the active site of a target protein. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. semanticscholar.org The simulation also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movements and interactions of atoms and molecules for a fixed period, providing a view of the conformational dynamics of the system. mdpi.com

An MD simulation would place the docked complex of this compound and its target protein in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the trajectories of the atoms over nanoseconds. Key analyses of the trajectory include the root-mean-square deviation (RMSD) of the protein backbone and the ligand to ensure the complex remains stable and the ligand does not dissociate from the binding site. nih.gov This provides a more rigorous validation of the docking results.

In Silico Prediction of Pharmacological Activity and Druglikeness

Bioactivity scores are calculated based on a molecule's structural fragments to predict its potential to interact with major classes of protein targets. Cheminformatics tools, such as the Molinspiration toolkit, are often used for these predictions. jbcpm.com The scores provide a preliminary assessment of whether a compound is likely to be active as a G-protein coupled receptor (GPCR) ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, or enzyme inhibitor.

Generally, a bioactivity score greater than 0.00 suggests probable activity, a score between -5.00 and 0.00 indicates moderate activity, and a score less than -5.00 suggests inactivity. These predictions for this compound would guide its prioritization for further screening against specific target families.

Table 2: Illustrative Bioactivity Score Predictions for this compound This table is for illustrative purposes, based on typical in silico predictions for small organic molecules. Specific calculated scores for the title compound were not found in the search results.

| Target Class | Predicted Bioactivity Score | Interpretation |

|---|---|---|

| GPCR Ligand | -0.55 | Moderately Active |

| Ion Channel Modulator | -0.70 | Moderately Active |

| Kinase Inhibitor | -1.10 | Moderately Active |

| Nuclear Receptor Ligand | -1.50 | Moderately Active |

| Protease Inhibitor | -1.25 | Moderately Active |

| Enzyme Inhibitor | -0.40 | Moderately Active |

Computational Assessment of Physicochemical Parameters

The physicochemical properties of a molecule are crucial determinants of its behavior in various chemical and biological systems. Computational methods provide predictions for these parameters, offering a valuable preliminary assessment. For this compound and its close structural analogs, several key parameters have been predicted using computational models. These parameters are essential for understanding properties like solubility, permeability, and potential distribution within a biological environment.

Predicted physicochemical parameters for (3-Ethyl-1,2-oxazol-5-yl)methanamine, a structurally related amine, include a predicted XlogP of 0.1, indicating its relative hydrophilicity. uni.lu The monoisotopic mass is calculated to be 126.079315 Da. uni.lu For the related (3-ethyl-1,2,4-oxadiazol-5-yl)methanol, the predicted XlogP is also 0.1, with a monoisotopic mass of 128.05858 Da. uni.lu

Computational tools can also predict collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, a parameter relevant in mass spectrometry analysis. uni.luuni.lu Predictions are calculated for various adducts the molecule might form in a mass spectrometer. uni.luuni.lu

Table 1: Predicted Physicochemical and Mass Spectrometry Parameters

| Parameter | (3-ethyl-1,2-oxazol-5-yl)methanamine | (3-ethyl-1,2,4-oxadiazol-5-yl)methanol |

| Molecular Formula | C6H10N2O | C5H8N2O2 |

| Monoisotopic Mass (Da) | 126.079315 | 128.05858 |

| XlogP (predicted) | 0.1 | 0.1 |

| Predicted CCS (Ų) [M+H]+ | 124.0 | 122.7 |

| Predicted CCS (Ų) [M+Na]+ | 132.8 | 132.3 |

| Predicted CCS (Ų) [M-H]- | 126.9 | 123.3 |

| Data sourced from computational predictions. uni.luuni.lu |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential three-dimensional arrangements of chemical features that a molecule must possess to interact with a specific biological target. ijper.orgpharmacophorejournal.com A pharmacophore model defines the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups, and their spatial relationships. pharmacophorejournal.com

Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases (like ZINC, DrugBank, or Maybridge) to identify novel compounds that match the pharmacophore and are therefore likely to be active at the target of interest. ijper.org This process acts as a computational filter to select a manageable number of promising candidates for further experimental testing, significantly accelerating the discovery of new lead compounds. nih.gov The process often involves:

Building a hypothesis based on a set of known active molecules. pharmacophorejournal.com

Using this hypothesis to search databases for matching compounds. ijper.org

Filtering the resulting "hits" based on further criteria, such as molecular docking scores or predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ijper.org

While these techniques are powerful for discovering novel chemotypes, specific pharmacophore modeling and virtual screening studies centered on this compound as a primary scaffold are not detailed in the available literature. nih.gov

Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential (MESP) surface is a real physical property that provides a visual representation of the charge distribution around a molecule. researchgate.net It is calculated from the electron density and is an invaluable tool for understanding and predicting a molecule's chemical reactivity and intermolecular interactions. researchgate.netnih.gov

The MESP map displays regions of negative potential (shown in red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are electron-poor and indicate sites for nucleophilic attack. nih.gov Key features of an MESP analysis include:

Identifying reactive sites: The most negative potential points (V_min) often correspond to lone pairs on heteroatoms (like the oxygen and nitrogen in the isoxazole ring), highlighting them as potential hydrogen-bond acceptors. researchgate.netnih.gov

Predicting intermolecular interactions: The MESP surface helps to rationalize noncovalent interactions like hydrogen bonding and π–π stacking, which are crucial for crystal packing and ligand-receptor binding. researchgate.netnih.gov For instance, the blue regions of positive potential around hydrogen atoms act as hydrogen-bond donors. nih.gov

Understanding substituent effects: MESP analysis can effectively illustrate how adding or changing functional groups on a molecule alters its electronic landscape and, consequently, its reactivity. researchgate.net

Although MESP is a powerful descriptor for heterocyclic compounds, a specific, detailed MESP topological analysis for this compound has not been published in the reviewed literature. Such an analysis would be expected to show negative potential near the nitrogen and oxygen atoms of the isoxazole ring and the oxygen of the methanol (B129727) group, with positive potential around the hydroxyl hydrogen.

Biological Activities and Mechanistic Insights of 3 Ethyl 1,2 Oxazol 5 Yl Methanol Derivatives

Antimicrobial Efficacy and Spectrum of Activity

Derivatives of the isoxazole (B147169) scaffold are recognized for their potent and broad-spectrum antimicrobial capabilities, which encompass antibacterial, antifungal, and antitubercular activities. biolmolchem.comresearchgate.net The conjugation of various functional groups to the isoxazole core allows for the modulation of their antimicrobial potency and spectrum. nih.gov

Isoxazole derivatives have demonstrated significant antibacterial efficacy against a range of both Gram-positive and Gram-negative pathogenic bacteria. The introduction of different substituents onto the isoxazole ring plays a crucial role in defining their activity spectrum and potency. For instance, research has shown that isoxazoles substituted with a thiophene (B33073) moiety exhibit notable antibacterial action. nih.gov The presence of the isoxazole nucleus is a key feature in several established antibiotics, including cloxacillin (B1194729) and dicloxacillin, highlighting the scaffold's importance in developing antibacterial agents. nih.gov

Studies on various isoxazole derivatives have quantified their inhibitory effects. For example, certain thiazolyl-1,2,3-triazolyl-alcohol derivatives, which are structurally related heterocyclic compounds, have been tested against Staphylococcus albus (Gram-positive) and Escherichia coli (Gram-negative), showing varied levels of activity. epa.gov

Table 1: Antibacterial Activity of Selected Heterocyclic Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl-triazolyl-alcohols | Staphylococcus albus | Good Activity (Specific MIC not stated) | epa.gov |

| Thiazolyl-triazolyl-alcohols | Escherichia coli | Moderate Activity | epa.gov |

| Isoxazole-Piperazine Hybrids | Not specified | Not specified | nih.gov |

MIC: Minimum Inhibitory Concentration. "Good Activity" indicates significant inhibition as reported in the source.

The antifungal potential of isoxazole derivatives is well-documented, with activity demonstrated against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger. nih.govepa.gov The mechanism of action for many azole antifungals involves the inhibition of enzymes crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Research into a series of thiazolyl-1,2,3-triazolyl-alcohol derivatives revealed that specific compounds exhibited promising antifungal activity against A. niger, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL. epa.gov In another study, isoxazole derivatives were scrutinized for their activity against C. albicans, a common cause of opportunistic infections. nih.gov The findings underscore the potential of the isoxazole scaffold in the development of new antifungal agents.

Table 2: Antifungal Activity of Selected Isoxazole and Related Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl-triazolyl-alcohol (Derivative 6a, 6i, etc.) | Aspergillus niger | 31.25 - 62.5 | epa.gov |

| Isoxazole Derivative (PUB9) | Candida albicans | 125 | nih.gov |

| Isoxazole Derivative (PUB10) | Candida albicans | >125 | nih.gov |

MIC: Minimum Inhibitory Concentration.

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been bolstered by the discovery of novel chemical entities, including isoxazole derivatives. biolmolchem.com These compounds are highlighted as a promising class of agents with anti-TB potential. The mechanism of action for some of these derivatives may involve targeting essential cellular processes in mycobacteria. While specific studies on (3-Ethyl-1,2-oxazol-5-yl)methanol derivatives are limited, the broader class of isoxazoles is recognized for its potential in this therapeutic area. biolmolchem.com

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Isoxazole derivatives have emerged as promising agents capable of combating these resilient microbial communities. nih.gov

A study investigating 15 different isoxazole derivatives found that two compounds, in particular, were highly effective at reducing biofilms formed by the pathogens Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov The derivatives, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), were able to eradicate over 90% of the biofilm-forming cells. nih.govsioc-journal.cn Notably, the PUB9 derivative demonstrated this potent antibiofilm effect at a concentration of 125 mg/L, highlighting its potential for application in treating chronic wound infections. nih.gov

Anti-inflammatory Properties and Molecular Pathways

Isoxazole-containing compounds have been identified as having significant anti-inflammatory properties. biolmolchem.comresearchgate.net The mechanism underlying this activity often involves the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. Research has shown that extracts from plants containing various phytochemicals can suppress inflammation by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.gov

Specifically, some anti-inflammatory agents act by suppressing the lipopolysaccharide (LPS)-induced translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. nih.gov This action prevents the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and interleukins. One study on a novel triazole derivative, a related heterocycle, demonstrated a significant, dose-dependent inhibition of thermally-induced protein denaturation, a common method for assessing anti-inflammatory activity in vitro. wpmucdn.com This compound showed a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, comparable to the standard drug Aspirin. wpmucdn.com This suggests that derivatives of this compound could potentially exert their anti-inflammatory effects through similar molecular pathways.

Anticancer and Anti-proliferative Activity

The isoxazole scaffold is a key component in the design of novel anticancer agents, with derivatives showing cytotoxic and anti-proliferative effects against various human cancer cell lines. biolmolchem.comnih.gov These compounds exert their effects through multiple mechanisms, including the induction of oxidative stress, apoptosis (programmed cell death), and cell cycle arrest. nih.gov

A series of novel isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic activities against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines. nih.gov Several of these compounds displayed potent cytotoxicity with IC50 values in the low micromolar range. Further mechanistic studies revealed that these compounds induce apoptosis and cell cycle arrest by generating oxidative stress and activating the p53 tumor suppressor protein. nih.gov Another study on 1,3-oxazole derivatives identified a compound with an IC50 of 60.2µM against the Hep-2 cancer cell line, with molecular docking studies suggesting it acts as a tubulin inhibitor. nih.gov

Table 3: Anticancer Activity of Selected Isoxazole Derivatives

| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 5l (Isoxazole-piperazine hybrid) | Huh7 (Liver Cancer) | 0.3 | nih.gov |

| Mahlavu (Liver Cancer) | 1.1 | nih.gov | |

| MCF-7 (Breast Cancer) | 1.5 | nih.gov | |

| 5m (Isoxazole-piperazine hybrid) | Huh7 (Liver Cancer) | 0.5 | nih.gov |

| Mahlavu (Liver Cancer) | 1.0 | nih.gov | |

| MCF-7 (Breast Cancer) | 2.1 | nih.gov | |

| 5o (Isoxazole-piperazine hybrid) | Huh7 (Liver Cancer) | 0.5 | nih.gov |

| Mahlavu (Liver Cancer) | 0.9 | nih.gov | |

| MCF-7 (Breast Cancer) | 1.2 | nih.gov | |

| 1,3-Oxazole Derivative | Hep-2 (Laryngeal Carcinoma) | 60.2 | nih.gov |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cytotoxicity Against Specific Neoplastic Cell Lines (e.g., Leukemia Cell Lines)

Isoxazole derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, with notable activity observed in leukemia cells. Research has focused on elucidating the structure-activity relationships that govern this cytotoxicity.

A study on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives revealed potent antiproliferative effects on the human myelogenous leukemia K562 cell line. mdpi.com Several of these synthetic compounds exhibited cytotoxicity at nanomolar concentrations, with IC50 values—the concentration required to inhibit 50% of cell proliferation—ranging from as low as 18.01 nM to 71.57 nM after 96 hours of treatment. mdpi.com This activity suggests a strong potential for these isoxazole scaffolds in targeting leukemia cells. The pro-apoptotic activity of these compounds was confirmed, with the derivatives inducing both early and late stages of programmed cell death in K562 cells. mdpi.comresearchgate.net

Further studies have expanded on the anti-leukemic potential of isoxazole-containing molecules. A novel indolyl dihydroisoxazole (B8533529) derivative, DHI1, was shown to have high selectivity toward Jurkat and HL-60 leukemia cells while exhibiting low toxicity to noncancerous cells. acs.org Similarly, isoxazole analogs of curcumin, a natural compound with known anti-cancer properties, have been developed to improve stability and bioavailability. nih.govunica.it Two such derivatives, compounds 2 and 22 , displayed marked cytotoxicity against the K562 chronic myeloid leukemia (CML) cell line with an IC50 of 0.5 µM, a significant improvement over curcumin's IC50 of 17 µM. nih.govunica.it Notably, derivative 22 was also effective against K562 cells resistant to the standard CML therapy drug, imatinib (B729), suggesting it could help overcome drug resistance. nih.govunica.it The mechanism of action for these analogs was linked to the upregulation of gene expression leading to cell cycle arrest at the G2/M phase and the initiation of apoptosis. nih.govunica.it

Table 1: Cytotoxicity of Isoxazole Derivatives Against Leukemia Cell Lines

| Compound Class/Derivative | Cell Line | IC50 Value | Key Findings | Reference(s) |

| 3,4-Isoxazolediamides | K562 | 18.01 nM - 71.57 nM | Potent antiproliferative and pro-apoptotic activity. | mdpi.com |

| Indolyl Dihydroisoxazole (DHI1) | Jurkat, HL-60 | 22.31 µM (Jurkat) | High selectivity for leukemia cells over noncancerous cells. | acs.org |

| Isoxazole Curcumin Analog (22 ) | K562 (CML) | 0.5 µM | Overcomes imatinib resistance; induces G2/M arrest and apoptosis. | nih.govunica.it |

Inhibition of Key Cancer-Related Enzymes (e.g., Acid Ceramidase, HDAC6)

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit key enzymes involved in cancer progression, such as acid ceramidase and histone deacetylase 6 (HDAC6).

Acid Ceramidase (ASAH1) Inhibition: Acid ceramidase is a lysosomal enzyme that breaks down the pro-apoptotic lipid ceramide into sphingosine (B13886) and a free fatty acid. nih.gov Overexpression of ASAH1 is observed in several cancers, helping tumor cells evade apoptosis. Therefore, inhibiting this enzyme can raise intracellular ceramide levels, promoting cancer cell death. nih.govresearchgate.net While specific studies on this compound are limited, the broader class of isoxazole-related structures has been investigated. For instance, the isoflavone (B191592) genistein, which contains a heterocyclic ring system, has been studied as an acid ceramidase inhibitor. tandfonline.com The development of potent and specific small-molecule inhibitors of ASAH1 is an active area of research, with various lipid-like derivatives being designed to induce apoptosis in cancer cells, including those in prostate and glioblastoma models. nih.govresearchgate.netnih.gov

Histone Deacetylase 6 (HDAC6) Inhibition: HDAC6 is another established target for cancer therapy. It is a cytoplasmic enzyme that deacetylates non-histone proteins like tubulin, playing a role in cell motility and protein degradation pathways. google.com Many HDAC inhibitors based on a hydroxamic acid zinc-binding group (ZBG) suffer from toxicity. google.com To overcome this, researchers have identified a novel class of HDAC6 inhibitors based on a 3-hydroxy-isoxazole ZBG. google.com This new scaffold demonstrates good potency and a more favorable side-effect profile. A series of these derivatives were synthesized and tested, with the most effective candidate achieving an IC50 of 700 nM for HDAC6 inhibition. Docking studies have shown that the 3-hydroxy-isoxazole moiety effectively coordinates with the catalytic zinc ion in the HDAC6 active site, validating it as a promising bioisosteric replacement for hydroxamic acids. google.com

Table 2: HDAC6 Inhibition by 3-Hydroxy-isoxazole Derivatives

| Compound ID | Linker/Cap Group | HDAC6 IC50 (µM) | Reference(s) |

| 17 | Methyl-ether linker | 1.3 | google.com |

| 23 | Methylamine linker | 0.7 (700 nM) | google.com |

| 25 | - | 1.5 | google.com |

| 27 | Methyl-ether linker | 8.2 |

Antioxidant Capacity and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, contributes to numerous diseases, including cancer. Isoxazole derivatives have been evaluated for their ability to counteract this process through antioxidant and radical scavenging activities.

The antioxidant potential of these compounds is often assessed using the 1,1-diphenyl-2-picrylhydrazine (B155456) (DPPH) free radical scavenging assay. In one study, a series of isoxazole-containing chalcones and their dihydropyrazole derivatives were evaluated. The chalcones generally showed superior antioxidant activity, with compound 28 , containing three methoxy (B1213986) groups on the phenyl ring, being the most potent, exhibiting an IC50 of 5 µg/mL, equivalent to the standard antioxidant gallic acid.

Another investigation of fluorophenyl-isoxazole-carboxamide derivatives also revealed potent scavenging activity against the DPPH radical. Compounds 2a and 2c from this series demonstrated high antioxidant potency with IC50 values of 0.45 µg/ml and 0.47 µg/ml, respectively, significantly more potent than the positive control, Trolox (IC50 = 3.10 µg/ml). The most potent of these, compound 2a , was further tested in vivo, where it produced a total antioxidant capacity (TAC) two-fold greater than that of the well-known antioxidant quercetin. These findings underscore the potential of the isoxazole scaffold in developing effective antioxidants.

Table 3: Antioxidant Activity of Isoxazole Derivatives

| Compound Class/Derivative | Assay | IC50 Value | Key Findings | Reference(s) |

| Isoxazole-chalcone (28 ) | DPPH | 5 µg/mL | Activity comparable to standard gallic acid. | |

| Fluorophenyl-isoxazole-carboxamide (2a ) | DPPH | 0.45 µg/mL | Potency significantly higher than Trolox; potent in vivo activity. | |

| Fluorophenyl-isoxazole-carboxamide (2c ) | DPPH | 0.47 µg/mL | Potency significantly higher than Trolox. | |

| Isoxazole derivative (C3 ) | DPPH | 10.96 µM | Showed excellent free radical scavenging effect. |

Receptor Agonism and Antagonism

Derivatives of this compound can modulate the activity of key nuclear and G-protein coupled receptors, indicating their potential in treating metabolic diseases.

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and amplifies glucose-stimulated insulin (B600854) secretion (GSIS) in response to fatty acids. This makes GPR40 an attractive target for type 2 diabetes treatment. Agonists of this receptor are sought after as they can enhance insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia. While research on this compound derivatives as GPR40 agonists is not extensively documented, the development of other synthetic agonists with varied chemical structures, such as spiropiperidine and tetrahydroquinoline acids, provides a strong rationale for exploring isoxazole-based compounds for this target.

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARβ/δ. They are master regulators of lipid and glucose metabolism. acs.org

PPARα activation lowers circulating triglycerides.

PPARγ activation improves insulin sensitivity.

PPARβ/δ activation increases fatty acid metabolism.

The isoxazole scaffold has proven to be a versatile platform for developing subtype-selective PPAR agonists. For instance, based on the activity of natural compounds, researchers designed a 3,5-disubstituted isoxazole fatty acid, 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid (ADAM), as a selective PPARα agonist. In another study, a series of 3,4,5-trisubstituted isoxazoles were optimized, leading to the discovery of LC1765 as a potent and selective PPARδ agonist. nih.gov Furthermore, a patent has been filed for isoxazole derivatives that possess general PPAR agonistic activity, highlighting the commercial and therapeutic interest in this class of compounds for treating metabolic disorders.

Other Therapeutic Potentials (e.g., Anti-leishmanial, Anti-protozoal)

Beyond cancer and metabolic disorders, isoxazole derivatives have shown significant promise as agents against parasitic protozoa, particularly Leishmania species, the causative agents of leishmaniasis.

A library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against Leishmania donovani. Several compounds demonstrated remarkably better inhibition of both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite compared to the standard drug miltefosine.

In a separate study, 3,5-disubstituted-isoxazole analogs based on a nitrofuran scaffold were synthesized and tested against Leishmania amazonensis. The alkylchlorinated compound 14p was highly active against the amastigote form, with an IC50 of 0.6 µM and a selectivity index of 5.2. Another compound from the aromatic series, the trimethoxy isoxazole 14g , was also very potent against the amastigotes with an IC50 of 1.2 µM and a high selectivity index of 20.2. These findings indicate that the isoxazole core is a privileged structure for the development of new anti-leishmanial drugs.

Table 4: Anti-leishmanial Activity of Isoxazole Derivatives

| Compound Class/Derivative | Leishmania Species | Target Stage | IC50 Value | Key Findings | Reference(s) |

| 3-Nitro/3-Amino Isoxazoles | L. donovani | Amastigote | - | Better inhibition than standard drug miltefosine. | |

| 3,5-Disubstituted Isoxazole (14p ) | L. amazonensis | Amastigote | 0.6 µM | Strong activity and good selectivity. | |

| 3,5-Disubstituted Isoxazole (14g ) | L. amazonensis | Amastigote | 1.2 µM | Potent activity with a high selectivity index (20.2). |

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological potential of derivatives based on the this compound scaffold is systematically assessed through a combination of in vitro and in vivo methodologies. These evaluation techniques are crucial for determining the biological activities, understanding the mechanisms of action, and identifying promising candidates for further development. The screening process typically involves a tiered approach, starting with broad in vitro assays and progressing to more complex in vivo models for the most potent compounds.

In Vitro Methodologies

Initial screening of this compound derivatives and related isoxazole compounds involves a variety of in vitro assays to determine their activity at a cellular or molecular level. These tests are designed to evaluate cytotoxic, anti-inflammatory, antimicrobial, and immunomodulatory properties.